Cis-dimethyl cyclopentane-1,3-dicarboxylate
Overview
Description
Cis-dimethyl cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is characterized by two ester groups attached to a cyclopentane ring in a cis configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-dimethyl cyclopentane-1,3-dicarboxylate can be synthesized through the esterification of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,3-dicarboxylic acid and methanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Cis-dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cis-dimethyl cyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of cis-dimethyl cyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release cyclopentane-1,3-dicarboxylic acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparison with Similar Compounds
Cis-dimethyl cyclopentane-1,3-dicarboxylate can be compared with other similar compounds such as:
Trans-dimethyl cyclopentane-1,3-dicarboxylate: Differing in the spatial arrangement of the ester groups.
Dimethyl cyclohexane-1,3-dicarboxylate: Featuring a six-membered ring instead of a five-membered ring.
Dimethyl cyclopentane-1,2-dicarboxylate: Differing in the position of the ester groups on the cyclopentane ring.
Uniqueness: The cis configuration of the ester groups in this compound imparts unique chemical properties, such as specific reactivity patterns and steric effects, which distinguish it from its trans isomer and other related compounds.
Properties
IUPAC Name |
dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQEQDRLAZVJQ-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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